2,2-Dimethylazetidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,2-dimethylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(3-7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
InChI Key |
LMBSZWIYUKKBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Summary Table: Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| [2 + 2] Cycloaddition | Acyl ketenes, imines | High efficiency, structural diversity | Requires specific precursors |
| Wolff Rearrangement | Diazotetramic acids, nucleophiles | Diastereomeric purity, versatility | High temperatures required |
| Manganese(III)-Catalyzed | N-Alkenyl malonamides | Moderate yields | Substrate limitations |
| Microwave-Assisted | Diazotetramic acids | Improved yields, reduced time | Specialized equipment needed |
| Hydrolysis and Reduction | Trifluoroacetic acid, sodium borohydride | High purity | Multi-step process |
| Functional Group Modifications | Boc anhydride, palladium catalysts | Stabilizes intermediates | Additional steps required |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antiproliferative Properties
Research indicates that derivatives of 2,2-dimethylazetidine-3-carboxylic acid exhibit significant antibacterial and antiproliferative activities. A study highlighted the inhibition of β-lactamases and antitubercular properties of these derivatives, suggesting their potential as therapeutic agents against resistant bacterial strains . The development of new synthetic methods for creating structurally diverse derivatives could enhance drug discovery efforts.
Inhibition of Amino Acid Transporters
Another notable application is the inhibition of neutral amino acid transporter SLC6A19, which is implicated in certain genetic disorders. Compounds derived from this compound have shown promise in modulating this transporter, potentially leading to novel treatments for related conditions .
Agricultural Science
Herbicidal Properties
The compound's derivatives have been studied for their herbicidal properties. These findings suggest that this compound can be utilized in developing new herbicides that target specific weed species while minimizing harm to crops. This application is particularly relevant in the context of sustainable agriculture practices, where selective herbicides can reduce chemical usage and environmental impact .
Cosmetic Formulation
Stabilizers and Emulsifiers
In the cosmetic industry, this compound and its derivatives are being explored as stabilizers and emulsifiers in formulations. Their ability to enhance the stability of emulsions can lead to improved product performance and shelf life. The regulatory frameworks governing cosmetic safety necessitate thorough investigation into these compounds' safety profiles before market introduction .
Data Table: Applications Summary
Case Studies
Case Study 1: Antibacterial Activity
A recent study synthesized a series of 2-oxoazetidine-3-carboxylic acid derivatives and evaluated their antibacterial activity against various pathogens. The results demonstrated that certain modifications significantly enhanced efficacy against multi-drug resistant strains, highlighting the compound's potential in addressing antibiotic resistance.
Case Study 2: Herbicidal Efficacy
Field trials conducted with herbicide formulations containing this compound derivatives showed promising results in controlling weed growth without adversely affecting crop yields. These findings support further development for commercial agricultural applications.
Mechanism of Action
The mechanism of action of 2,2-Dimethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key differences between 2,2-dimethylazetidine-3-carboxylic acid and related azetidine derivatives:
Research Findings and Functional Implications
Comparative Reactivity
- Acidity : The proximity of the 2,2-dimethyl groups to the carboxylic acid in the 3-position may slightly reduce acidity compared to the 3,3-dimethyl isomer, where the substituents are distal to the acidic proton.
- Hydrogen Bonding : The 3-carboxylic acid group in this compound may form stronger hydrogen bonds than the 2-carboxylic acid in its 3,3-dimethyl counterpart due to reduced steric interference.
Biological Activity
2,2-Dimethylazetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the diverse biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a five-membered azetidine ring with a carboxylic acid functional group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research has indicated that derivatives of this compound exhibit various biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against certain bacterial strains, potentially serving as a lead compound for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been reported to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of β-lactamases : This action helps restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
- Cell Proliferation Inhibition : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
Case Studies
Several studies have highlighted the potential of this compound in various applications:
- Antibacterial Efficacy :
- Anticancer Activity :
Data Table: Biological Activity Summary
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
- Stability : Store in a cool, dry environment away from oxidizers; the compound may degrade under prolonged light exposure.
- Disposal : Follow institutional guidelines for organic waste. Safety data for structurally similar azetidine derivatives emphasize these protocols .
How can researchers resolve contradictions in biological activity data observed for this compound across different studies?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent systems).
- Purity Validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity.
- Meta-Analysis : Compare data across studies to identify confounding variables (e.g., cell line differences).
- Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate pathways.
Contradictions in educational research on identity conflicts highlight the importance of systematic data triangulation .
What computational chemistry approaches are suitable for studying the conformational dynamics of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts vibrational spectra.
- Molecular Dynamics (MD) Simulations : Models solvation effects and ring puckering dynamics.
- Docking Studies : Explores interactions with biological targets (e.g., enzymes or receptors).
For carboxylic acids like 3,4-dihydroxybenzeneacrylic acid, DFT has elucidated tautomeric equilibria and reactivity .
What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
Q. Advanced
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for stereoselective cyclization.
- Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis or chiral chromatography.
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage reversible reactions to favor one enantiomer.
Similar strategies have been applied to thiazolidine-carboxylic acid derivatives to achieve >99% enantiomeric excess .
How does the steric hindrance of the 2,2-dimethyl group influence the reactivity of the azetidine ring in this compound?
Advanced
The dimethyl group restricts ring puckering and alters nucleophilic reactivity at the nitrogen. For example:
- Ring-Opening Reactions : Steric effects may slow nucleophilic attack on the azetidine ring.
- Acid-Base Behavior : The electron-donating methyl groups could modulate pKa of the carboxylic acid.
Comparative studies on methyl-substituted azetidines suggest reduced ring strain compared to unsubstituted analogs .
What experimental designs are recommended for investigating the metabolic stability of this compound in vivo?
Q. Advanced
- Isotopic Labeling : Use 13C or 14C tags to track metabolic pathways.
- Microsomal Assays : Incubate with liver microsomes to assess oxidative degradation.
- Pharmacokinetic Profiling : Measure plasma half-life and excretion routes in animal models.
Such methodologies have been validated for structurally related amino acids and heterocyclic carboxylic acids .
How can researchers address discrepancies in NMR data interpretation for this compound derivatives?
Q. Advanced
- 2D NMR Techniques : Use COSY, HSQC, and NOESY to resolve overlapping signals.
- Paramagnetic Shift Reagents : Differentiate enantiomers or conformers.
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values.
Discrepancies in thiazole-carboxylic acid spectra were resolved using these approaches .
What role does the azetidine ring play in the biological activity of this compound compared to larger heterocycles?
Advanced
The four-membered azetidine ring offers:
- Enhanced Rigidity : Favors selective binding to compact active sites.
- Reduced Conformational Flexibility : Limits off-target interactions.
- Unique Pharmacokinetics : Faster metabolic clearance compared to five- or six-membered rings.
Studies on azetidine-containing pharmaceuticals highlight these advantages over pyrrolidine or piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
